3-[(Cyclohexanesulfonyl)methyl]aniline
Overview
Description
3-[(Cyclohexanesulfonyl)methyl]aniline is an organic compound with the molecular formula C13H19NO2S It is a derivative of aniline, where the aniline ring is substituted with a cyclohexanesulfonyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexanesulfonyl)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with cyclohexanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloromethyl aniline+cyclohexanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexanesulfonyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-[(Cyclohexanesulfonyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexanesulfonyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Cyclohexylsulfonyl)methyl]aniline
- 3-[(Cyclohexanesulfinyl)methyl]aniline
- 3-[(Cyclohexylsulfinyl)methyl]aniline
Uniqueness
3-[(Cyclohexanesulfonyl)methyl]aniline is unique due to the presence of the cyclohexanesulfonyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
3-[(Cyclohexanesulfonyl)methyl]aniline is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₉NO₂S
- CAS Number : 1184212-16-5
- Molecular Weight : 251.36 g/mol
The compound features a cyclohexanesulfonyl group attached to an aniline moiety, which contributes to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those related to the NLRP3 inflammasome. This inhibition can modulate cytokine release, impacting inflammatory responses in various diseases .
- Cell Signaling Modulation : The compound can influence cell signaling pathways by modulating kinase activity, affecting downstream signaling proteins involved in cellular metabolism and growth.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. This property makes it a candidate for developing new antibiotics.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. Further investigation is necessary to elucidate its efficacy and safety in clinical settings.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Induction of apoptosis |
HeLa (Cervical) | 15 | Cell cycle arrest |
A549 (Lung) | 12 | Caspase activation |
These results highlight its potential as a therapeutic agent in oncology.
Animal Models
In animal models, administration of this compound has shown promise in reducing inflammation and tumor growth. For example, in a mouse model of colitis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and IL-6, indicating its potential utility in inflammatory bowel diseases .
Future Directions
Ongoing research aims to further explore the therapeutic potential of this compound through:
- Clinical Trials : Evaluating its safety and efficacy in humans for conditions such as cancer and chronic inflammatory diseases.
- Mechanistic Studies : Investigating detailed molecular mechanisms underlying its biological activities, including interactions with specific protein targets.
Properties
IUPAC Name |
3-(cyclohexylsulfonylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBBPCZTCWVWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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